molecular formula C16H17NO5 B12280504 ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate

ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate

Cat. No.: B12280504
M. Wt: 303.31 g/mol
InChI Key: XWPSKXVHZXKCDL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The unique structure of this compound, featuring an oxazolidinone ring and a conjugated enone system, makes it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Conjugated Enone System: This step involves the condensation of the oxazolidinone derivative with an α,β-unsaturated carbonyl compound under basic conditions.

    Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the enone system may produce a saturated ketone.

Scientific Research Applications

Ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new antibiotics and enzyme inhibitors.

    Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, while the enone system can act as a Michael acceptor, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action.

Uniqueness

Ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate is unique due to its combination of an oxazolidinone ring and a conjugated enone system, which provides a distinct set of chemical and biological properties compared to other oxazolidinones.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate

InChI

InChI=1S/C16H17NO5/c1-2-21-15(19)9-8-14(18)17-13(11-22-16(17)20)10-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3/b9-8+

InChI Key

XWPSKXVHZXKCDL-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)N1C(COC1=O)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.